molecular formula C13H12N2O2 B8422654 Ethyl [2,4'-bipyridine]-3-carboxylate

Ethyl [2,4'-bipyridine]-3-carboxylate

Cat. No.: B8422654
M. Wt: 228.25 g/mol
InChI Key: FGTSOGUZWDWBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2,4'-bipyridine]-3-carboxylate is a heterocyclic compound featuring two pyridine rings connected at the 2- and 4'-positions, with an ethoxycarbonyl (-COOEt) substituent at the 3-position of one pyridine ring. This structure enables versatile coordination chemistry due to the nitrogen atoms at the 2- and 4'-positions, which can act as Lewis bases to form metal-organic complexes . The compound’s synthesis typically involves cross-coupling reactions, such as phosphorus ligand-coupling methodologies, as demonstrated in related bipyridine derivatives (e.g., Ethyl 2'-(4-bromophenyl)-2-butyl-[4,4'-bipyridine]-3-carboxylate, synthesized via trifluoromethanesulfonic acid catalysis at 80 °C with 76% yield) .

Infrared (IR) spectroscopy reveals distinct vibrational shifts in coordinated 2,4'-bipyridine ligands compared to free ligands, indicating metal-ligand bond formation. For example, in rare earth complexes like La(2,4'-bpy)Cl3·5H2O, the pyridine ring vibrations at ~1600 cm⁻¹ and ~1480 cm⁻¹ are altered, confirming coordination via 2(N) and 4’(N) atoms . The ester group at the 3-position enhances solubility in polar organic solvents, facilitating its use in catalytic and medicinal applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 2-pyridin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-4-3-7-15-12(11)10-5-8-14-9-6-10/h3-9H,2H2,1H3

InChI Key

FGTSOGUZWDWBKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Bipyridine Linkage Substituents Key Properties
Ethyl [2,4'-bipyridine]-3-carboxylate 2,4' -COOEt at 3-position Forms stable metal complexes (up to 323 K); IR shifts at ~1600 cm⁻¹
Ethyl [2,2’-bipyridine]-4-carboxylate 2,2’ -COOEt at 4-position Lower thermal stability (decomposes ~300 K); less pronounced IR shifts
Ethyl 2'-(4-bromophenyl)-2-butyl-[4,4'-bipyridine]-3-carboxylate 4,4’ -COOEt, -Br, -C₄H₉ substituents Enhanced steric bulk reduces coordination flexibility; 76% synthesis yield
4-Formyl-3-hydroxy-N-methyl-[2,4’-bipyridine]-2’-carboxamide 2,4’ -CHO, -OH, -CONHMe Bioactive derivative; pH-sensitive solubility; used in pharmaceutical synthesis

Key Observations:

  • Coordination Behavior: this compound exhibits stronger metal-binding affinity than its 2,2’-linked analog due to the optimal spatial arrangement of nitrogen donors .
  • Thermal Stability : Rare earth complexes of 2,4'-bipyridine (e.g., Y(2,4'-bpy)Cl3·8H2O) are stable up to 323 K, whereas 2,2’-linked analogs decompose at lower temperatures (~300 K) due to weaker metal-ligand bonds .
  • Synthetic Yields : Bulky substituents (e.g., bromophenyl or butyl groups) reduce reaction efficiency. For example, Ethyl 2'-(4-bromophenyl)-2-butyl-[4,4'-bipyridine]-3-carboxylate is synthesized in 76% yield , whereas simpler analogs like Ethyl [2,2’-bipyridine]-4-carboxylate achieve >90% yields under milder conditions .

Functional Group Modifications

  • Ester vs. Amide Groups : Replacing the ethoxycarbonyl group with a carboxamide (e.g., 4-formyl-3-hydroxy-N-methyl-[2,4’-bipyridine]-2’-carboxamide) enhances hydrogen-bonding capacity, improving crystallinity and bioactivity .
  • Halogen Substituents : Bromine or chlorine at aromatic positions (e.g., 4-bromophenyl in ) increases molecular weight and alters electronic properties, impacting photophysical behavior and catalytic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.